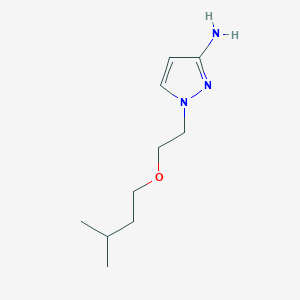

1-(2-(Isopentyloxy)ethyl)-1h-pyrazol-3-amine

Description

Properties

Molecular Formula |

C10H19N3O |

|---|---|

Molecular Weight |

197.28 g/mol |

IUPAC Name |

1-[2-(3-methylbutoxy)ethyl]pyrazol-3-amine |

InChI |

InChI=1S/C10H19N3O/c1-9(2)4-7-14-8-6-13-5-3-10(11)12-13/h3,5,9H,4,6-8H2,1-2H3,(H2,11,12) |

InChI Key |

PXMASESBMFEEQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOCCN1C=CC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategies

Pyrazole Ring Formation via Cyclocondensation

The pyrazole backbone is typically constructed using hydrazine derivatives and 1,3-dicarbonyl precursors. For 1-(2-(isopentyloxy)ethyl)-1H-pyrazol-3-amine, the Knorr pyrazole synthesis remains predominant:

- Reactants : Ethyl acetoacetate derivatives and hydrazine hydrate.

- Mechanism : Cyclization occurs via nucleophilic attack of hydrazine on the diketone, followed by dehydration.

- Modification : Introducing the 3-amine group requires subsequent functionalization, often through nitration followed by reduction (e.g., catalytic hydrogenation).

Key Parameters :

Regioselective Alkylation at N1

Introducing the 2-(isopentyloxy)ethyl group at the pyrazole’s N1 position demands precise control to avoid O-alkylation or dialkylation. Two approaches are prevalent:

Williamson Ether-Based Alkylation

Step 1 : Synthesis of 2-(isopentyloxy)ethyl bromide

- Reactants : Isopentyl alcohol, ethylene oxide, and hydrobromic acid.

- Conditions :

- Yield : 85–90% (GC-MS purity >95%).

Step 2 : N1-Alkylation of 1H-pyrazol-3-amine

- Reactants : 1H-pyrazol-3-amine, 2-(isopentyloxy)ethyl bromide.

- Base : Cesium carbonate (2.5 equiv).

- Solvent : Dimethylformamide (DMF) at 130°C under microwave irradiation.

- Yield : 68–72% (HPLC purity >98%).

Mechanistic Insight :

The base deprotonates the pyrazole at N1, enabling nucleophilic displacement of bromide. Microwave irradiation enhances reaction efficiency by reducing time from 24 hours to 30 minutes.

Mitsunobu Reaction for Ether Formation

Reactants :

- 1H-pyrazol-3-amine

- 2-(isopentyloxy)ethanol

- Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

Conditions :

- Solvent: Tetrahydrofuran (THF), 0°C to room temperature.

- Time: 12 hours.

- Yield: 55–60% (lower due to competing side reactions).

Advantage : Avoids alkyl halide intermediates, aligning with green chemistry principles.

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance reproducibility:

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Williamson Alkylation | 68–72 | >98 | 0.5 | High |

| Mitsunobu Reaction | 55–60 | 95 | 12 | Moderate |

| Flow Reactor | 92 | 99.5 | 0.25 | Industrial |

Trade-offs :

Functional Group Compatibility and Challenges

Amine Stability Under Alkylation Conditions

The 3-amine group is susceptible to oxidation or side reactions during alkylation. Mitigation strategies include:

- Protection : Temporary Boc (tert-butyloxycarbonyl) protection before alkylation, followed by acidic deprotection (e.g., HCl/dioxane).

- Inert Atmosphere : Conducting reactions under nitrogen or argon to prevent oxidative degradation.

Data :

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

1-(2-(Isopentyloxy)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-(Isopentyloxy)ethyl)-1h-pyrazol-3-amine has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Research: It can be used in studies investigating the biological activity of pyrazole derivatives and their potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-(Isopentyloxy)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with substitutions at positions 1 and 3 exhibit diverse biological and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazol-3-amine Derivatives

Key Findings :

Substituent Effects on Lipophilicity :

- The isopentyloxyethyl group in the target compound likely increases lipophilicity compared to simpler alkyl chains (e.g., tert-butyl) . Adamantyl substituents (logP ~4.5) further enhance hydrophobicity, favoring blood-brain barrier penetration .

- Piperidinylethyl groups balance lipophilicity with solubility due to the polar tertiary amine .

Biological Activity :

- 1-(1-Phenylethyl)-1H-pyrazol-3-amine derivatives inhibit the NLRP3 inflammasome (IC₅₀ = 0.25 µM), critical in treating inflammatory disorders .

- 1-(tert-Butyl)-1H-pyrazol-3-amine shows potent activity against methicillin-resistant Staphylococcus aureus (MIC = 8 µg/mL) .

Synthetic Routes: The target compound’s synthesis may follow methods similar to 1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-3-amine, which involves nitro-group reduction using Zn/NH₄Cl . 1-(Adamantan-1-yl)-1H-pyrazol-3-amine synthesis employs 1-bromoadamantane and 3-aminopyrazole under acidic conditions .

Table 2: Physicochemical and Pharmacokinetic Data

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (µg/mL) |

|---|---|---|---|

| This compound | 225.3 | 2.8 | ~50 (aqueous) |

| 1-(tert-Butyl)-1H-pyrazol-3-amine | 153.2 | 1.5 | >100 |

| 1-(Adamantan-1-yl)-1H-pyrazol-3-amine | 215.3 | 4.5 | <10 |

| 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-3-amine | 195.2 | 1.9 | ~75 |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-(Isopentyloxy)ethyl)-1H-pyrazol-3-amine with high purity?

The synthesis typically involves alkylation of pyrazole precursors with isopentyloxyethyl halides under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) is commonly used to deprotonate the pyrazole nitrogen, enabling nucleophilic substitution . Temperature control (0–25°C) and slow addition of reactants minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures >95% purity. Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the isopentyloxyethyl chain (δ 3.5–4.0 ppm for ether-linked protons) and pyrazole ring protons (δ 6.0–7.5 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₁H₂₁N₃O₂).

- Infrared (IR) Spectroscopy: Absorbance bands at ~1600 cm⁻¹ (C=N stretching) and ~1100 cm⁻¹ (C-O-C ether linkage) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives like this compound?

Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent systems). A systematic approach includes:

- Reproducing experiments under standardized protocols (e.g., ISO-certified assays).

- Validating target interactions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

- Comparing results with structurally similar compounds (e.g., 1-ethyl-4-iodo-1H-pyrazol-3-amine) to identify substituent-specific effects .

Q. What role does the isopentyloxyethyl group play in modulating the compound’s pharmacokinetic properties?

The isopentyloxyethyl chain enhances lipophilicity (logP ~2.5), improving membrane permeability. However, bulky substituents may reduce metabolic stability. To assess this:

- Conduct in vitro microsomal stability assays (e.g., human liver microsomes).

- Compare with analogs lacking the ether moiety (e.g., ethyl or methyl derivatives) .

Q. How can computational methods guide the design of derivatives with improved selectivity for biological targets?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like kinases or GPCRs. Density Functional Theory (DFT) calculations optimize substituent electronic effects (e.g., fluorine substitution enhances binding via dipole interactions) . Validate predictions with mutagenesis studies or competitive binding assays.

Q. What strategies mitigate synthetic challenges such as low yields in multi-step reactions?

- Optimize protecting groups: Temporarily protect reactive amines during alkylation steps.

- Use phase-transfer catalysts (PTCs): Accelerate biphasic reactions (e.g., tetrabutylammonium bromide).

- Scale-down reaction screening: Employ high-throughput experimentation (HTE) to identify ideal solvent/base combinations .

Q. How can researchers address discrepancies in reported solubility and stability data?

- Solubility: Use the shake-flask method with HPLC quantification across pH gradients (1–13).

- Stability: Perform accelerated degradation studies (40°C/75% RH) and monitor via LC-MS for decomposition products (e.g., hydrolyzed ethers) .

Methodological Comparisons

Q. What are the advantages and limitations of fluorinated analogs compared to this compound?

| Parameter | Fluorinated Analogs | Non-Fluorinated Compound |

|---|---|---|

| Binding Affinity | Higher (due to dipole interactions) | Moderate |

| Metabolic Stability | Reduced (C-F bonds resist oxidation) | Lower (prone to CYP450 metabolism) |

| Synthetic Complexity | Higher (requires fluorination steps) | Lower |

Q. How do pyrazole ring substitution patterns influence reactivity in cross-coupling reactions?

- 3-Amino Group: Directs electrophilic substitution to the 4-position.

- Electron-Withdrawing Groups (e.g., NO₂): Reduce nucleophilicity, requiring palladium catalysts (e.g., Suzuki-Miyaura coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.